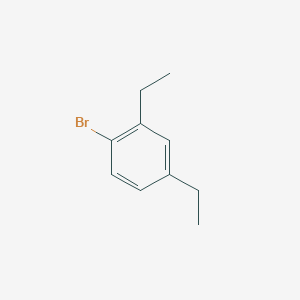
1-Bromo-2,4-diethylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-2,4-diethylbenzene is an organic compound belonging to the class of aromatic hydrocarbons It is characterized by a benzene ring substituted with a bromine atom at the first position and two ethyl groups at the second and fourth positions
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-2,4-diethylbenzene can be synthesized through several methods. One common approach involves the bromination of 2,4-diethylbenzene using bromine (Br₂) in the presence of a catalyst such as iron(III) bromide (FeBr₃). The reaction typically occurs under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction parameters to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-2,4-diethylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions. Common reagents include sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu).
Oxidation Reactions: The ethyl groups can be oxidized to form corresponding carboxylic acids using oxidizing agents such as potassium permanganate (KMnO₄).
Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH₄).
Major Products Formed:
- Substitution reactions can yield compounds such as 2,4-diethylphenol.
- Oxidation reactions can produce 2,4-diethylbenzoic acid.
- Reduction reactions can result in 2,4-diethylbenzene.
Scientific Research Applications
1-Bromo-2,4-diethylbenzene has several applications in scientific research:
Chemistry: It serves as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: It is used in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways.
Medicine: The compound is explored for its potential use in drug development and as a building block for pharmaceutical compounds.
Industry: It is utilized in the production of specialty chemicals, agrochemicals, and materials science research.
Mechanism of Action
The mechanism of action of 1-Bromo-2,4-diethylbenzene involves its interaction with molecular targets through its bromine and ethyl substituents. In substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the benzene ring. In oxidation and reduction reactions, the ethyl groups undergo transformations that alter the compound’s chemical structure and properties.
Comparison with Similar Compounds
1-Bromo-2,4-dimethylbenzene: Similar structure but with methyl groups instead of ethyl groups.
1-Bromo-2,4-dichlorobenzene: Contains chlorine atoms instead of ethyl groups.
1-Bromo-2-ethylbenzene: Only one ethyl group at the second position.
Uniqueness: 1-Bromo-2,4-diethylbenzene is unique due to the specific positioning of its ethyl groups, which influences its reactivity and the types of reactions it can undergo. The presence of both bromine and ethyl groups provides a versatile platform for various chemical transformations and applications.
Properties
CAS No. |
90267-04-2 |
|---|---|
Molecular Formula |
C10H13Br |
Molecular Weight |
213.11 g/mol |
IUPAC Name |
1-bromo-2,4-diethylbenzene |
InChI |
InChI=1S/C10H13Br/c1-3-8-5-6-10(11)9(4-2)7-8/h5-7H,3-4H2,1-2H3 |
InChI Key |
VXJWLNRXHYXWOJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C(C=C1)Br)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(2-methoxyethyl)-1,7-dimethyl[1,3]oxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B14087044.png)
![1-(3-Ethoxy-4-hydroxyphenyl)-2-(4-methoxybenzyl)-5,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14087051.png)
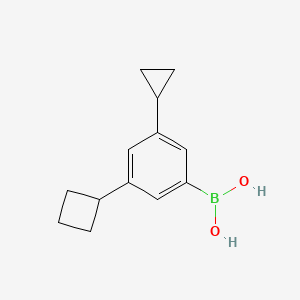

![4-Chloro-3-iodo-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B14087061.png)
![N-[2-(5-chloro-1H-indol-3-yl)ethyl]-3-(3,5-dimethyl-1H-pyrazol-4-yl)propanamide](/img/structure/B14087071.png)
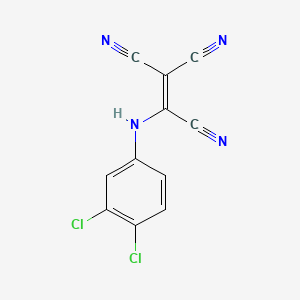
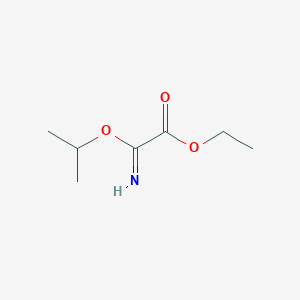
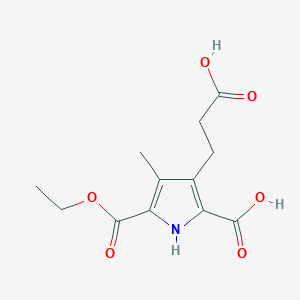
![4-[(3-{(2Z)-2-[(2E)-(4-chlorobenzylidene)hydrazinylidene]-2,3-dihydro-1,3-thiazol-4-yl}phenyl)sulfonyl]-2,6-dimethylmorpholine](/img/structure/B14087099.png)
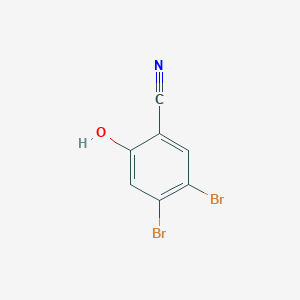
![Tert-butyl 4-(4-{[(benzyloxy)carbonyl]amino}phenyl)piperidine-1-carboxylate](/img/structure/B14087115.png)

![1-(3-Bromo-4-hydroxy-5-methoxyphenyl)-7-chloro-2-(2-methoxyethyl)-6-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14087131.png)
